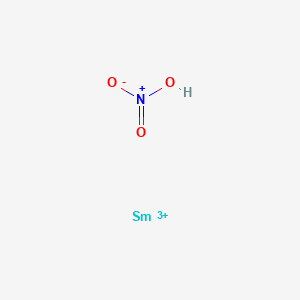
Samarium(3+) nitric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Samarium(3+) nitric acid, also known as samarium(III) nitrate, is a chemical compound with the formula Sm(NO₃)₃. It is a rare earth metal nitrate that appears as slightly brown crystals and is highly soluble in water. This compound is used in various applications, including catalysis, material science, and nuclear technology.
Preparation Methods
Synthetic Routes and Reaction Conditions
Samarium(3+) nitric acid is typically synthesized by reacting samarium hydroxide with nitric acid. The reaction proceeds as follows:
Sm(OH)3+3HNO3→Sm(NO3)3+3H2O
This reaction is carried out under controlled conditions to ensure the complete dissolution of samarium hydroxide and the formation of this compound.
Industrial Production Methods
In industrial settings, this compound can be produced through the hydrometallurgical treatment of samarium-containing ores or waste materials. One method involves exposing samarium-cobalt (SmCo) powders to nitric acid, followed by selective oxidation and leaching to extract samarium. The resulting solution is then processed to obtain this compound .
Chemical Reactions Analysis
Types of Reactions
Samarium(3+) nitric acid undergoes various chemical reactions, including:
Oxidation: Samarium(3+) can be oxidized to higher oxidation states under specific conditions.
Reduction: Samarium(3+) can be reduced to samarium(2+) using reducing agents.
Substitution: Samarium(3+) can participate in substitution reactions where ligands in the coordination sphere are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium amalgam or lithium aluminum hydride are commonly employed.
Substitution: Ligand exchange reactions can be carried out using various ligands under controlled pH and temperature conditions.
Major Products
Oxidation: Higher oxidation state compounds of samarium.
Reduction: Samarium(2+) compounds.
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
Samarium(3+) nitric acid has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for the preparation of other samarium compounds.
Biology: Employed in the study of biological systems and as a tracer in biochemical assays.
Medicine: Utilized in radiopharmaceuticals for cancer treatment, particularly in the form of samarium-153 lexidronam.
Industry: Applied in the production of high-performance magnets, ceramics, and glass.
Mechanism of Action
The mechanism of action of samarium(3+) nitric acid involves its ability to act as a Lewis acid, accepting electron pairs from donor molecules. This property makes it an effective catalyst in various chemical reactions. In biological systems, samarium(3+) can interact with biomolecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
Europium(3+) nitric acid: Similar in chemical behavior but with different luminescent properties.
Gadolinium(3+) nitric acid: Used in magnetic resonance imaging (MRI) contrast agents.
Neodymium(3+) nitric acid: Employed in the production of strong permanent magnets.
Uniqueness
Samarium(3+) nitric acid is unique due to its specific electronic configuration, which imparts distinct catalytic and luminescent properties. Its ability to form stable complexes with various ligands makes it valuable in both research and industrial applications.
Properties
Molecular Formula |
HNO3Sm+3 |
|---|---|
Molecular Weight |
213.4 g/mol |
IUPAC Name |
nitric acid;samarium(3+) |
InChI |
InChI=1S/HNO3.Sm/c2-1(3)4;/h(H,2,3,4);/q;+3 |
InChI Key |
MQVPQRAOXNIZDF-UHFFFAOYSA-N |
Canonical SMILES |
[N+](=O)(O)[O-].[Sm+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















